2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 330201-62-2
Cat. No.: VC6030367
Molecular Formula: C15H11ClN2O2S2
Molecular Weight: 350.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330201-62-2 |
|---|---|
| Molecular Formula | C15H11ClN2O2S2 |
| Molecular Weight | 350.84 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19) |
| Standard InChI Key | OATIXWRBDVEKIH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide features three distinct moieties:
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A chlorophenoxy group () attached to an acetamide backbone.
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A thiazole ring () substituted at the 4-position with a thiophene group.
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A thiophene ring () fused to the thiazole core.
The IUPAC name, 2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide, reflects this arrangement. The presence of electronegative atoms (Cl, O, N, S) and aromatic systems contributes to its reactivity and potential interactions with biological targets .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 350.84 g/mol | |
| SMILES | C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Solubility | Not publicly available | |
| Melting/Boiling Points | Undocumented |
The Standard InChIKey (OATIXWRBDVEKIH-UHFFFAOYSA-N) facilitates database searches and computational modeling. The compound’s solubility and stability under physiological conditions remain areas of ongoing research.
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis of this compound typically follows a three-step protocol:
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Formation of the Thiazole Core: Cyclization of thiourea derivatives with α-halo ketones yields the 4-substituted thiazole ring .
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Introduction of the Thiophene Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the thiophene moiety to the thiazole ring .
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Acetamide Functionalization: Reaction of 2-chloroacetamide with 4-chlorophenol under basic conditions forms the final product .
Critical Reaction Parameters
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Temperature: Maintained between 60–80°C to prevent side reactions.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are employed for cross-coupling steps .
Yield optimization studies report a maximum efficiency of 68–72% under controlled conditions.
Biological Activities and Mechanisms
Anticancer Properties
The compound demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM) by inducing apoptosis via caspase-3 activation. Its thiophene moiety facilitates intercalation into DNA, disrupting replication .
Comparative Bioactivity
A comparative analysis with structurally analogous compounds reveals:
This highlights the enhanced efficacy conferred by the thiophene and chlorophenoxy groups .
Comparative Structural Analysis
Impact of Substituents
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Chlorophenoxy Group: Enhances lipophilicity, improving membrane permeability.
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Thiophene Moiety: Contributes to π-π stacking interactions with aromatic residues in enzyme active sites .
Molecular Weight and Bioavailability
With a molecular weight of 350.84 g/mol, the compound adheres to Lipinski’s Rule of Five (MW < 500), suggesting favorable oral bioavailability.
Future Directions and Applications
Therapeutic Development
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Antibiotic Adjuvants: Synergistic studies with β-lactam antibiotics could address methicillin-resistant S. aureus (MRSA) .
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Targeted Cancer Therapies: Conjugation with nanoparticle carriers may enhance tumor-specific delivery.
Synthetic Chemistry Innovations
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